3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole
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Overview
Description
3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Nitro Group: Nitration of the benzothiazole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Triazene Group: The triazene group can be introduced by reacting the nitrobenzothiazole with a diazonium salt derived from 3-methyl-3-phenyltriazene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the triazene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield 3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-amino-2,1-benzothiazole.
Scientific Research Applications
3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzothiazole: A related compound with similar structural features.
3-Phenyl-1,2,4-triazene: A compound with a similar triazene group.
5-Nitrobenzothiazole: A simpler benzothiazole derivative with a nitro group.
Uniqueness
3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole is unique due to the combination of its benzothiazole core, nitro group, and triazene moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
646995-99-5 |
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Molecular Formula |
C14H11N5O2S |
Molecular Weight |
313.34 g/mol |
IUPAC Name |
N-methyl-N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]aniline |
InChI |
InChI=1S/C14H11N5O2S/c1-18(10-5-3-2-4-6-10)17-15-14-12-9-11(19(20)21)7-8-13(12)16-22-14/h2-9H,1H3 |
InChI Key |
MWJBDAZYNXGKKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Origin of Product |
United States |
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